Compound Description: Hu7691 is a potent and selective Akt inhibitor. It demonstrates promising kinase selectivity and excellent anticancer cell proliferation activity while exhibiting low toxicity against HaCaT keratinocytes []. This improved cutaneous safety profile compared to earlier Akt inhibitors makes it a promising candidate for cancer treatment. It has received approval for an Investigational New Drug (IND) application from the National Medical Products Administration (NMPA) [].
Compound Description: C4-BPP is a ligand studied for its coordination chemistry with actinides(III) and lanthanides(III) []. Research indicates C4-BPP forms complexes with Cm(III) and Eu(III), showcasing preferential complexation with Cm(III) []. NMR analysis reveals notable differences in chemical shifts between Am(III) and Ln(III) complexes, suggesting a greater covalent character in the Am(III)-N bond compared to the Ln(III)-N bond [].
Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor developed as a topical ocular therapy for neovascular age-related macular degeneration []. It demonstrates potent efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical application []. Acrizanib exhibits an acceptable rabbit ocular PK profile and offers multiple formulation options [].
Compound Description: This series of amide derivatives was synthesized and evaluated for antiproliferative activity against the human breast cancer cell line MCF7 []. Notably, derivatives with a methyl substituent at the 4-position of the phenyl ring demonstrated promising cytotoxic activity and induced cell cycle arrest at the EGFR phase, indicating apoptotic cell death [].
Compound Description: This series represents a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators []. Developed through lead optimization efforts, these compounds display nanomolar potency against GIRK1/2 channels and exhibit improved metabolic stability compared to prototypical urea-based GIRK activators [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.